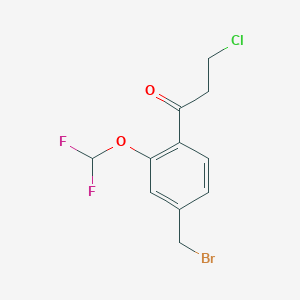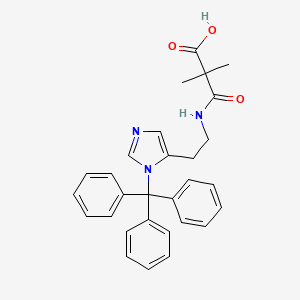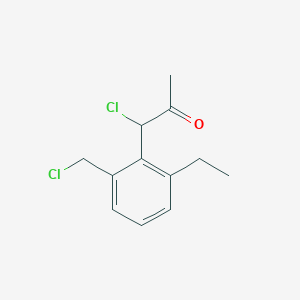
1-Chloro-1-(2-(chloromethyl)-6-ethylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2-(chloromethyl)-6-ethylphenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a chlorinated phenyl ring and a propanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-ethylphenyl)propan-2-one typically involves the chlorination of a precursor compound, such as 2-(chloromethyl)-6-ethylphenylpropan-2-one. The reaction conditions often include the use of chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 1-Chloro-1-(2-(chloromethyl)-6-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-Chloro-1-(2-(chloromethyl)-6-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism by which 1-Chloro-1-(2-(chloromethyl)-6-ethylphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorinated phenyl ring can engage in π-π interactions, while the propanone group may form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of biochemical pathways.
相似化合物的比较
Phenylacetone: Similar in structure but lacks the chlorinated phenyl ring.
1-Chloro-1-(4-(chloromethyl)-2-mercaptophenyl)propan-2-one: Contains a mercapto group instead of an ethyl group.
Uniqueness: 1-Chloro-1-(2-(chloromethyl)-6-ethylphenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C12H14Cl2O |
|---|---|
分子量 |
245.14 g/mol |
IUPAC 名称 |
1-chloro-1-[2-(chloromethyl)-6-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Cl2O/c1-3-9-5-4-6-10(7-13)11(9)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
InChI 键 |
RKWAMDFZGGJMPP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CCl)C(C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


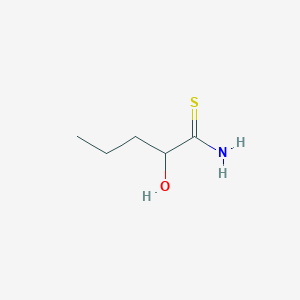
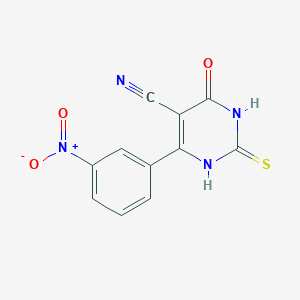
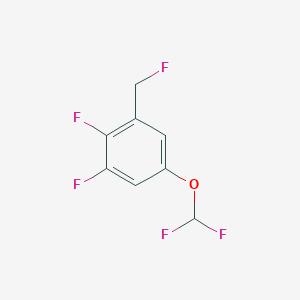
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
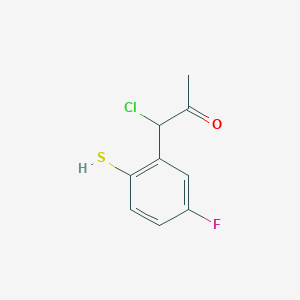

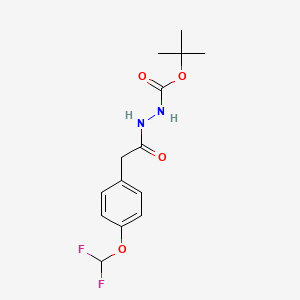
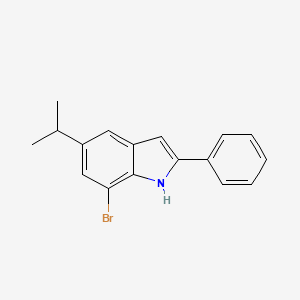

![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)

